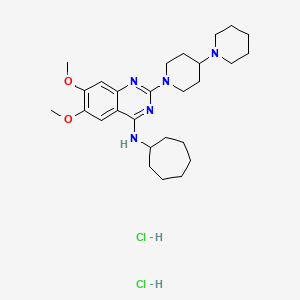

C 021 dihydrochloride

Description

Significance of Chemokine Receptors in Biological Systems

Chemokine receptors are critical signaling proteins involved in a wide array of biological processes. Their interaction with small proteins called chemokines orchestrates cell movement, a fundamental function in both maintaining health and the progression of disease. physiology.org

Overview of Chemokines and their Receptors (CC, CXC, XC, CX3C families)

Chemokines are a large family of small cytokines, or signaling proteins, that are classified into four main subfamilies based on the arrangement of their cysteine residues: CC, CXC, XC, and CX3C. wikipedia.orgcreative-diagnostics.com These proteins bind to chemokine receptors, which are G protein-coupled receptors (GPCRs) found on the surface of various cells, particularly leukocytes. wikipedia.orgwikipedia.org The classification of chemokine receptors mirrors that of their ligands, resulting in four corresponding families: CCR, CXCR, XCR, and CX3CR. creative-diagnostics.comwikipedia.orgsinobiological.com This specific ligand-receptor interaction ensures a directed and regulated cellular response. wikipedia.orgwikipedia.org

The CC chemokine family, or β-chemokine family, is characterized by two adjacent cysteine residues near their amino terminus. wikipedia.org The CXC chemokine family, or α-chemokines, has one amino acid separating the first two cysteine residues. creative-diagnostics.com The XC, or γ-chemokine, family is distinguished by having only one N-terminal cysteine and another downstream. creative-diagnostics.com The CX3C, or δ-chemokine, family has three amino acids between the initial two cysteine residues. creative-diagnostics.com

There are approximately 19 different chemokine receptors that have been identified and characterized to date. wikipedia.orgwikipedia.org These receptors are integral to the immune system, guiding the migration of leukocytes to sites of inflammation or injury. physiology.org For example, ELR-positive CXC chemokines specifically attract neutrophils, while other chemokines like CCL11 and CCL5 are involved in the migration of eosinophils. wikipedia.orgcreative-diagnostics.com

Role of Chemokine Receptors in Physiological and Pathophysiological Processes

Chemokine receptors play a dual role, contributing to both normal physiological functions and the development of various diseases. ekb.eg In a healthy state, they are essential for processes such as hematopoiesis (the formation of blood cellular components), angiogenesis (the formation of new blood vessels), and the development and trafficking of immune cells. physiology.orgekb.eg For instance, the chemokine CXCL12 is crucial for the migration of primordial germ cells and the homing of hematopoietic stem cells to the bone marrow. ekb.eg

In pathophysiological contexts, the chemokine system is heavily implicated in inflammatory and autoimmune diseases, as well as in cancer metastasis and infectious diseases. ekb.egnih.govpnas.org Overexpression or dysregulation of chemokines and their receptors can lead to chronic inflammation, as seen in conditions like rheumatoid arthritis, psoriasis, and atherosclerosis. nih.govpnas.orgnih.gov In oncology, chemokine receptors can facilitate tumor cell dissemination and metastasis. sinobiological.com Furthermore, certain chemokine receptors, notably CCR5 and CXCR4, act as co-receptors for the human immunodeficiency virus (HIV), enabling the virus to enter host cells. sinobiological.comnih.gov

C 021 Dihydrochloride (B599025) as a Chemokine Receptor 4 (CCR4) Antagonist

C 021 dihydrochloride has emerged as a significant tool in experimental research due to its specific action on a particular chemokine receptor. mdpi.com

Classification as a Potent CCR4 Antagonist

This compound is a potent and selective antagonist of the C-C chemokine receptor 4 (CCR4). medchemexpress.comtocris.comrndsystems.comapexbt.comprobechem.com An antagonist is a substance that binds to a receptor but does not activate it, thereby blocking the action of the natural ligand. In this case, this compound inhibits the signaling pathways that are normally activated by the binding of chemokines to CCR4. mdpi.com

The potency of this compound has been demonstrated in various in vitro assays. It effectively inhibits chemotaxis, the directed movement of cells, in both human and mouse cells with IC50 values of 140 nM and 39 nM, respectively. medchemexpress.comtocris.comrndsystems.comapexbt.comprobechem.com The IC50 value represents the concentration of an inhibitor required to block 50% of a specific biological or biochemical function. Furthermore, in a GTPγS-binding assay, which measures the activation of G-protein coupled receptors, this compound showed an IC50 of 18 nM. medchemexpress.comapexbt.com

Inhibitory Concentrations of this compound

This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different experimental assays, demonstrating its potency as a CCR4 antagonist.

| Assay | Species | IC50 Value |

|---|---|---|

| Chemotaxis Inhibition | Human | 140 nM |

| Chemotaxis Inhibition | Mouse | 39 nM |

| GTPγS-binding | Human | 18 nM |

Historical Context of CCR4 Antagonist Development

The development of CCR4 antagonists has been an area of significant interest in medicinal chemistry, driven by the receptor's involvement in various diseases, particularly allergic inflammation and cancer. nih.govacs.org Research efforts have primarily focused on two main classes of compounds: lipophilic heteroarenes and aryl sulfonamides. nih.govmdpi.com Several pharmaceutical companies, including Bristol Myers Squibb, Astellas, and GlaxoSmithKline, have been active in this field. nih.govmdpi.com

However, the path to clinical approval for many of these antagonists has been challenging due to issues with their mechanism of action and, in some cases, toxicity. nih.govfrontiersin.org For example, the indazole aryl sulfonamide GSK2239633 entered Phase I clinical trials for asthma but was later terminated. nih.govmdpi.com Despite these setbacks, the pursuit of effective CCR4 antagonists continues, with newer compounds like AZD-2098 and AZD-1678 under investigation. nih.govmdpi.com In addition to small molecule inhibitors, monoclonal antibodies targeting CCR4, such as mogamulizumab, have been developed and approved for certain types of T-cell lymphomas in Japan. nih.govacs.org

This compound in Experimental Study Design

This compound is frequently utilized in preclinical experimental studies to investigate the role of the CCR4 receptor in various disease models. mdpi.com Its use has been documented in studies on neuropathic pain, hepatic encephalopathy, and inflammation. mdpi.comapexbt.comnih.govuj.edu.pl

In a mouse model of neuropathic pain, this compound was shown to diminish pain-related behaviors. nih.gov Studies on diabetic neuropathy also demonstrated that administration of this compound could reduce tactile and thermal hypersensitivity. uj.edu.pl In a model of hepatic encephalopathy, the compound was found to reduce microglia activation and the upregulation of pro-inflammatory cytokines. mdpi.comapexbt.com These studies highlight the utility of this compound as a research tool to probe the physiological and pathophysiological functions of the CCR4/chemokine axis.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41N5O2.2ClH/c1-33-24-18-22-23(19-25(24)34-2)29-27(30-26(22)28-20-10-6-3-4-7-11-20)32-16-12-21(13-17-32)31-14-8-5-9-15-31;;/h18-21H,3-17H2,1-2H3,(H,28,29,30);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJKNYQUFAPLOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCC(CC3)N4CCCCC4)NC5CCCCCC5)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43Cl2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Mechanisms of C 021 Dihydrochloride Action

Target Receptor Specificity and Binding Dynamics

CCR4 Antagonism Profile of C 021 Dihydrochloride (B599025)

C 021 dihydrochloride is characterized as a potent antagonist of the CCR4 receptor. rndsystems.commedchemexpress.comtocris.com It is a diaminoquinazoline compound, chemically identified as [1,4'-bipiperidine]-1'-N-cycloheptyl-6,7-dimethoxy-4-quinazolinamine dihydrochloride. mdpi.com The antagonistic activity of this compound has been demonstrated in both human and murine systems, where it effectively blocks the function of the CCR4 receptor. mdpi.commedchemexpress.comtocris.com

Inhibition of Ligand-Receptor Interaction (e.g., CCL22-derived [35S]GTPγS binding)

A key aspect of this compound's mechanism is its ability to interfere with the binding of ligands to the CCR4 receptor. Specifically, it has been shown to effectively prevent the binding of human CCL22-derived [35S]GTPγS to the receptor. medchemexpress.commedchemexpress.eumedchemexpress.eu This inhibition of ligand-receptor interaction is a critical step in blocking the subsequent activation of the receptor and its downstream signaling pathways. The potency of this inhibition is highlighted by an IC50 value of 18 nM. medchemexpress.commedchemexpress.eumedchemexpress.eu

| Parameter | Value | Reference |

|---|---|---|

| Inhibition of human CCL22-derived [35S]GTPγS binding (IC50) | 18 nM | medchemexpress.commedchemexpress.eumedchemexpress.eu |

Downstream Signaling Pathway Modulation

Inhibition of Functional Chemotaxis in Human and Murine Systems

This compound demonstrates potent inhibition of functional chemotaxis, the directed movement of cells in response to a chemical stimulus, in both human and mouse cells. mdpi.commedchemexpress.comtocris.com This effect is a direct consequence of its CCR4 antagonism. The inhibitory concentration (IC50) for chemotaxis has been determined to be 140 nM in human systems and 39 nM in murine systems. medchemexpress.comtocris.com Studies have shown that this compound can inhibit chemotaxis in response to both CCL17 and CCL22 in cutaneous T-cell lymphoma (CTCL) cell lines. nih.govaacrjournals.org

| System | IC50 for Chemotaxis Inhibition | Reference |

|---|---|---|

| Human | 140 nM | medchemexpress.comtocris.com |

| Murine | 39 nM | medchemexpress.comtocris.com |

Impact on Intracellular Signaling Cascades (e.g., ERK1/2 phosphorylation)

This compound has been shown to modulate intracellular signaling pathways that are downstream of CCR4 activation. One significant finding is its ability to inhibit the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2). apexbt.com In studies on Merkel cell carcinoma cells, the activation of ERK1/2 by recombinant human CCL17/TARC was inhibited by the specific CCR4 antagonist this compound. oncotarget.comnih.gov Similarly, in a mouse model of hepatic encephalopathy, administration of this compound reduced the phosphorylation of ERK1/2. d-nb.info This indicates that this compound can disrupt the CCL2-mediated signaling that leads to ERK1/2 phosphorylation. d-nb.info

Influence on Inflammatory Cytokine and Chemokine Production

C-021 dihydrochloride, by antagonizing the CC chemokine receptor 4 (CCR4), significantly influences the production of various inflammatory mediators. Research indicates that its action leads to a reduction in pro-inflammatory cytokines and a modulation of chemokine levels in different pathological models.

In a mouse model of hepatic encephalopathy induced by azoxymethane (B1215336) (AOM), administration of C-021 dihydrochloride led to a notable decrease in the expression of the pro-inflammatory cytokines Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6) in the cortex. nih.govapexbt.comnih.gov This suggests that signaling through CCR4 is crucial for the upregulation of these cytokines in the context of neuroinflammation associated with acute liver failure. nih.gov Similarly, in rodent models of neuropathic pain, the compound has been shown to reduce the levels of the pronociceptive interleukins IL-1β and Interleukin-18 (IL-18) in the spinal cord. mdpi.com

The compound also affects chemokine levels, which are instrumental in guiding immune cell migration. In a mouse model of neuropathic pain resulting from chronic constriction injury (CCI), treatment with C-021 dihydrochloride diminished the injury-induced increase in the protein level of Chemokine (C-C motif) ligand 2 (CCL2). frontiersin.org This is significant as CCL2 can act through CCR4 and is a key mediator in neuropathic pain states. frontiersin.org Further studies have shown that C-021 can downregulate the expression of Interleukin-5 (IL-5) in cutaneous T-cell lymphoma (CTCL) cells. nih.gov

In studies involving macrophages, the target of C-021 dihydrochloride, CCR4, is implicated in the differential expression of cytokines and chemokines. Treatment of M2-polarized macrophages with iron, which promotes a pro-healing phenotype, was found to elevate the expression of the CCR4 ligands CCL17 and CCL22. nih.gov Conversely, M1-polarized macrophages, associated with inflammation, showed decreased expression of IL-1β and Tumor Necrosis Factor-alpha (TNF-α) under similar conditions. nih.gov

| Model System | Affected Cytokine/Chemokine | Effect of C-021 Dihydrochloride or CCR4 Blockade | Reference |

|---|---|---|---|

| Mouse Model of Hepatic Encephalopathy | IL-1β, IL-6 | Reduced mRNA expression in the cortex | nih.gov |

| Rat Model of Neuropathic Pain | IL-1β, IL-18 | Reduced protein levels in the spinal cord | mdpi.com |

| Mouse Model of Neuropathic Pain (CCI) | CCL2 | Diminished CCI-induced increase in protein level | frontiersin.org |

| Cutaneous T-cell Lymphoma (CTCL) Cells | IL-5 | Downregulated expression | nih.gov |

| M2-Polarized Macrophages | CCL17, CCL22 | Expression elevated by pro-healing stimuli (Iron) | nih.gov |

Cellular Effects and Functional Consequences

Modulation of Immune Cell Activation and Migration (e.g., microglial activation, T cells, macrophages)

C-021 dihydrochloride exerts significant control over the activation and migration of various immune cells by blocking the CCR4 receptor, a key player in immune cell trafficking.

Microglial Activation: In the central nervous system, C-021 dihydrochloride has been shown to effectively reduce microglial activation. apexbt.comcaymanchem.com In mouse models of hepatic encephalopathy, the compound significantly decreased microgliosis in the cortex. nih.govnih.gov This was further evidenced in neuropathic pain models, where C-021 administration reduced the levels of Ionized calcium-binding adapter molecule 1 (IBA-1), a marker for microglia and macrophage activation, in both the spinal cord and dorsal root ganglia. mdpi.comfrontiersin.org

T Cell Migration: As a potent CCR4 antagonist, C-021 dihydrochloride directly inhibits the chemotactic response of T cells to CCR4 ligands like CCL17 and CCL22. nih.gov This has been demonstrated in both human and mouse cells, with IC50 values for the inhibition of chemotaxis being 0.14 µM and 0.039 µM, respectively. apexbt.comrndsystems.comtocris.comglpbio.com Specifically, it inhibits the migration of CD4+ T cells and regulatory T cells (Tregs). nih.gov In a transwell assay, C-021 dihydrochloride attenuated the CCL17-enhanced migration of circulating Tregs isolated from patients with Idiopathic Orbital Inflammation. frontiersin.org

Macrophage Function: The compound influences macrophage behavior and interactions. In the context of nerve injury, neuron-derived CCL2 can bind to CCR2 and CCR4 on macrophages, stimulating them to produce proregenerative factors. nih.gov The use of C-021 dihydrochloride can inhibit the CCR4-mediated component of this pro-regenerative signaling. nih.gov Furthermore, macrophage-derived chemokines CCL17 and CCL22 promote wound healing and extracellular matrix deposition. nih.gov C-021 dihydrochloride can block these beneficial effects, highlighting the role of CCR4 in tissue repair processes mediated by macrophages. nih.gov

| Immune Cell Type | Effect of C-021 Dihydrochloride | Experimental Context | Reference |

|---|---|---|---|

| Microglia | Reduced activation (decreased IBA-1) | Hepatic encephalopathy and neuropathic pain models | nih.govmdpi.comfrontiersin.org |

| T Cells (general) | Inhibition of chemotaxis towards CCL17/CCL22 | In vitro migration assays (human and mouse) | apexbt.comnih.govrndsystems.com |

| Regulatory T cells (Tregs) | Attenuated CCL17-induced migration | Idiopathic Orbital Inflammation patient samples | frontiersin.org |

| Macrophages | Inhibition of pro-regenerative factor production | Neuron-macrophage co-culture | nih.gov |

| Macrophages | Blocked CCL17/CCL22-induced wound healing | Human ex vivo wound model | nih.gov |

Effects on Cellular Proliferation, Apoptosis, and Cell Cycle Progression

Beyond its immunomodulatory effects, C-021 dihydrochloride has demonstrated direct anti-cancer activities by affecting fundamental cellular processes in malignant cells. These effects have been notably studied in the context of cutaneous T-cell lymphoma (CTCL).

In vitro studies using CTCL-derived cell lines (MJ and HuT 78) revealed that C-021 dihydrochloride significantly inhibits cell proliferation. nih.govresearchgate.net This anti-proliferative effect is coupled with the induction of programmed cell death, or apoptosis, in these same cancer cell lines. nih.govresearchgate.net

Furthermore, analysis of the cell cycle showed that C-021 dihydrochloride causes cell-cycle arrest. nih.govresearchgate.net This blockade of progression through the cell cycle is a key mechanism contributing to its ability to halt the growth of tumor cells. These findings distinguish C-021 from other classes of small-molecule CCR4 antagonists, which may inhibit chemotaxis without affecting cell viability or proliferation. nih.gov

Impact on Colony Formation in Malignant Cells

The anti-tumor potential of C-021 dihydrochloride is further underscored by its ability to inhibit the anchorage-independent growth of cancer cells, a hallmark of malignancy. In soft agar (B569324) colony formation assays, which assess the capacity of single cells to proliferate into colonies without a solid substrate, C-021 dihydrochloride markedly decreased the number and size of colonies formed by CTCL cell lines MJ and HuT 78. nih.govresearchgate.net This demonstrates that the compound can suppress the clonogenic and tumorigenic potential of malignant T-cells, suggesting its utility in preventing tumor growth and establishment. nih.gov

| Cellular Process | Effect of C-021 Dihydrochloride | Cell Lines Studied | Reference |

|---|---|---|---|

| Cell Proliferation | Inhibited | MJ, HuT 78 (CTCL) | nih.govresearchgate.net |

| Apoptosis | Induced | MJ, HuT 78 (CTCL) | nih.govresearchgate.net |

| Cell Cycle | Arrested | MJ, HuT 78 (CTCL) | nih.govresearchgate.net |

| Colony Formation | Decreased | MJ, HuT 78 (CTCL) | nih.govresearchgate.net |

Preclinical Research and Therapeutic Potential of C 021 Dihydrochloride

Research in Neuropathic Pain Pathophysiology

C 021 dihydrochloride (B599025), a CC chemokine receptor 4 (CCR4) antagonist, has been the subject of preclinical research to investigate its role in the complex mechanisms of neuropathic pain. nih.govnih.gov Studies have focused on its ability to modulate pain behaviors, neuroinflammation, and its interaction with standard opioid analgesics in animal models. frontiersin.org

In animal models of neuropathic pain, such as the chronic constriction injury (CCI) of the sciatic nerve in mice and rats, administration of C 021 dihydrochloride has been shown to diminish pain-related behaviors. nih.govnih.gov Research demonstrates that a single administration of the compound can dose-dependently reduce both mechanical and thermal hypersensitivity, which are hallmark symptoms of neuropathic pain. nih.gov

The effects were observed in tests such as the von Frey test for tactile hypersensitivity and the cold plate test for thermal hypersensitivity. nih.gov In these studies, this compound significantly attenuated the exaggerated pain responses caused by the nerve injury. nih.govnih.gov

Table 1: Effect of this compound on Nociceptive Behaviors in a Neuropathic Pain Model

| Animal Model | Type of Hypersensitivity | Outcome with this compound | Source(s) |

|---|---|---|---|

| Chronic Constriction Injury (CCI) of the sciatic nerve (Mouse) | Mechanical (Tactile) | Significant attenuation of hypersensitivity. | nih.gov |

| Chronic Constriction Injury (CCI) of the sciatic nerve (Mouse) | Thermal (Cold) | Significant reduction in hypersensitivity. | nih.gov |

Neuropathic pain is closely linked to neuroinflammatory processes in the spinal cord, particularly the activation of glial cells like microglia and macrophages. nih.govfrontiersin.org Preclinical studies have shown that this compound can effectively reduce the activation of these cells. nih.gov In CCI-exposed mice, the pharmacological blockade of CCR4 with C 021 was associated with the silencing of IBA-1 activation, a key marker for microglial and macrophage activation. frontiersin.org This reduction in glial activation suggests a mechanism by which C 021 may alleviate neuropathic pain. nih.govfrontiersin.org The compound was also found to reduce the levels of certain pronociceptive interleukins, such as IL-1beta and IL-18, in the spinal cord following nerve injury. nih.gov

A significant challenge in managing neuropathic pain is the often-reduced efficacy of opioid analgesics and the development of tolerance with chronic use. frontiersin.org Research indicates that this compound can positively interact with opioids like morphine and buprenorphine. nih.govnih.gov In animal models of neuropathic pain, the administration of C 021 enhanced the analgesic properties of both morphine and buprenorphine. nih.govfrontiersin.org

Furthermore, studies have demonstrated that the pharmacological blockade of CCR4 can delay the development of morphine-induced tolerance. nih.govfrontiersin.org In CCI-exposed mice, pretreatment with C 021 significantly improved the analgesic effects of chronically administered morphine. frontiersin.org This suggests that targeting the CCR4 receptor could be a potential strategy to improve the effectiveness of opioid therapy in neuropathic pain. nih.gov

The chemokine CCL2 (also known as monocyte chemoattractant protein-1) is a crucial factor in the development of neuropathic pain. nih.govfrontiersin.org Following sciatic nerve injury, the spinal expression of CCL2 is significantly upregulated. nih.gov While CCR4's primary ligands are generally considered to be CCL17 and CCL22, research provides evidence that CCL2 can also evoke pain-related behaviors through the CCR4 receptor. nih.govnih.gov

Studies in naive mice have shown that the pronociceptive effects of CCL2 are diminished by the administration of this compound. nih.govnih.gov This indicates that C 021 exerts its analgesic effects, at least in part, by blocking the signaling of CCL2 through the CCR4 receptor. nih.gov This blockade appears to interfere with a key pathway involved in the generation and maintenance of neuropathic pain. frontiersin.org

Research in Hepatic Encephalopathy

Beyond neuropathic pain, the therapeutic potential of this compound has been explored in the context of hepatic encephalopathy, a severe neurological complication of liver failure. nih.gov

In a mouse model where hepatic encephalopathy was induced by the toxin azoxymethane (B1215336) (AOM), systemic administration of this compound demonstrated protective effects on both the liver and the brain. nih.gov The treatment led to a reduction in liver damage, as measured by serum liver enzyme biochemistry. nih.gov

Crucially, the administration of C 021 also significantly improved the neurological outcomes for the AOM-treated mice. nih.gov The compound reduced microglia activation in the brain and alleviated the upregulation of pro-inflammatory cytokines induced by the liver failure. nih.gov These findings suggest that modulating CCR4 signaling with C 021 can mitigate some of the key pathological processes, including neuroinflammation and liver damage, associated with hepatic encephalopathy. nih.gov

Table 2: Effects of this compound in an Animal Model of Hepatic Encephalopathy

| Animal Model | Measured Outcome | Result of this compound Administration | Source(s) |

|---|---|---|---|

| Azoxymethane (AOM)-induced Hepatic Encephalopathy (Mouse) | Liver Damage (serum liver enzymes) | Reduced | nih.gov |

| Azoxymethane (AOM)-induced Hepatic Encephalopathy (Mouse) | Neurological Outcomes | Improved | nih.gov |

| Azoxymethane (AOM)-induced Hepatic Encephalopathy (Mouse) | Microglia Activation | Reduced | nih.gov |

Reduction of Neuroinflammatory Markers in Hepatic Encephalopathy Models

Hepatic encephalopathy (HE) is a severe neuropsychiatric complication arising from liver failure, characterized by significant neuroinflammation. mdpi.comnih.gov A key feature of this neuroinflammation is the activation of microglia, the resident immune cells of the brain, which in turn release pro-inflammatory cytokines. nih.govelifesciences.org

In a preclinical mouse model where HE was induced by azoxymethane (AOM), the administration of this compound demonstrated significant neuroprotective effects. nih.gov Systemic treatment with the compound led to a marked improvement in the neurological outcomes of the AOM-treated mice. nih.gov Specifically, this compound was shown to reduce the activation of microglia. nih.gov This was accompanied by a notable alleviation of the AOM-induced upregulation of inflammatory cytokines, indicating a direct impact on the neuroinflammatory cascade that contributes to the pathogenesis of HE. nih.gov These findings suggest that by antagonizing CCR4, this compound can mitigate the central nervous system inflammation associated with acute liver failure. nih.gov

Oncological Research: Cutaneous T-cell Lymphoma (CTCL)

Cutaneous T-cell lymphoma (CTCL) represents a group of non-Hodgkin lymphomas characterized by the infiltration of malignant T-cells into the skin. biorxiv.org The CCR4 receptor is highly expressed on these malignant cells, making it a prime therapeutic target. biorxiv.org this compound has been extensively evaluated in preclinical CTCL models. biorxiv.org

Inhibition of CTCL Cell Growth and Survival In Vitro

In vitro studies using human CTCL cell lines derived from Mycosis Fungoides (MJ cells) and Sézary Syndrome (HuT 78 cells) have demonstrated the potent anti-tumor effects of this compound. The compound was found to significantly inhibit cell proliferation and decrease colony formation in both cell lines. Furthermore, this compound effectively induced apoptosis (programmed cell death) and caused cell cycle arrest. These results indicate that this compound directly targets the growth and survival pathways of CTCL cells.

| In Vitro Effect of this compound | MJ Cell Line (Mycosis Fungoides) | HuT 78 Cell Line (Sézary Syndrome) | Source(s) |

| Cell Proliferation | Inhibition | Inhibition | |

| Colony Formation | Decreased | Decreased | |

| Apoptosis | Induced | Induced | |

| Cell Cycle Arrest | Induced | Induced | |

| CCR4 Expression | Downregulated | Downregulated |

Anti-tumor Efficacy in CTCL Xenograft Models

The anti-tumor activity of this compound was further confirmed in in vivo CTCL xenograft mouse models. In these models, where human HuT 78 CTCL cells were implanted in mice, treatment with this compound resulted in the significant inhibition of tumor growth. The effectiveness of the compound was found to be dependent on the dose, administration route, and treatment schedule. These in vivo results corroborate the in vitro findings, highlighting the potential of this compound to control CTCL tumor progression.

Comparative Analysis with Other CCR4 Antagonists in CTCL

A direct comparison was made between this compound (a Class I CCR4 antagonist) and AZD2098 (a Class II CCR4 antagonist) to assess their relative efficacy against CTCL. While both compounds were able to inhibit the chemotactic response of CTCL cells to the CCR4 ligands CCL17 and CCL22, their broader anti-tumor effects differed significantly. biorxiv.org

Only this compound was able to downregulate CCR4 expression on the cell surface, inhibit cell proliferation, induce apoptosis, and decrease colony formation. biorxiv.org AZD2098 did not demonstrate these effects. Crucially, in the CTCL xenograft mouse model, only this compound inhibited tumor growth. These findings suggest that Class I CCR4 antagonists like this compound exert more potent and comprehensive anti-tumor effects on CTCL cells compared to Class II antagonists like AZD2098. biorxiv.org

| Feature | This compound (Class I) | AZD2098 (Class II) | Source(s) |

| Inhibits Chemotaxis | Yes | Yes | biorxiv.org |

| Downregulates CCR4 Expression | Yes | No | |

| Inhibits Cell Proliferation | Yes | No | biorxiv.org |

| Induces Apoptosis | Yes | No | biorxiv.org |

| Inhibits Tumor Growth In Vivo | Yes | No | biorxiv.org |

Immunomodulatory Effects in CTCL (e.g., Th2 cytokine downregulation)

CTCL is often associated with a Th2-biased cytokine environment, where cytokines like IL-4, IL-5, and IL-13 can promote tumor growth and suppress anti-tumor immunity. Research into the immunomodulatory effects of this compound on CTCL cell lines revealed its ability to alter cytokine expression. Treatment with this compound led to a downregulation of IL-5 mRNA expression in both MJ and HuT 78 cell lines. Conversely, the expression of IL-13 and IL-32 was increased in both cell lines following treatment. These results indicate that this compound exerts immunomodulatory effects on CTCL cells, notably by downregulating the Th2 cytokine IL-5.

Cardiovascular Disease Research: Atherosclerosis

Based on available preclinical research, there are no specific studies investigating the direct role or therapeutic potential of this compound in models of atherosclerosis or other cardiovascular diseases. While the broader chemokine system, including other chemokine receptors, is known to play a role in the inflammatory processes of atherosclerosis, the specific effects of antagonizing CCR4 with this compound in this context have not been reported in the scientific literature.

Effects on CD4+ T-Cell Chemotaxis in Atherosclerosis Models

In the context of atherosclerosis, the migration of CD4+ T-cells to sites of inflammation is a critical process. This compound, a small molecule antagonist of the C-C chemokine receptor 4 (CCR4), has been utilized in preclinical studies to investigate the mechanisms governing this migration. Research using in vitro Transwell assays has demonstrated the compound's ability to interfere with the chemotactic response of CD4+ T-cells. nih.govunibe.ch

Specifically, studies on CD4+ T-cells isolated from Apoe-/- mice, a common model for atherosclerosis, confirmed a CCR4-dependent chemotaxis. nih.govunibe.ch The addition of this compound was shown to inhibit the migration of these cells when induced by CCL17 and to abrogate migration induced by CCL22, both of which are known ligands for the CCR4 receptor. nih.govunibe.ch These findings underscore the role of the CCR4 pathway in guiding CD4+ T-cells and highlight the potential of its blockade by this compound to disrupt this key aspect of atherosclerotic plaque development.

| Cell Type | Model | Chemokine Stimulant | Effect of this compound | Reference |

| CD4+ T-cells | Apoe-/- Mouse | CCL17 | Inhibition of migration | nih.govunibe.ch |

| CD4+ T-cells | Apoe-/- Mouse | CCL22 | Abrogation of migration | nih.govunibe.ch |

| CD4+ T-cells | Human PBMCs | CCL17 | Inhibition of migration | nih.govunibe.ch |

| CD4+ T-cells | Human PBMCs | CCL22 | Abrogation of migration | nih.govunibe.ch |

Investigation of Alternative Signaling Pathways in Atherosclerosis (e.g., CCL17/CCR8 axis)

While the role of CCR4 in T-cell trafficking is well-established, recent research in atherosclerosis has uncovered a non-canonical, CCR4-independent signaling pathway involving the chemokine CCL17. nih.govunibe.ch Studies have provided evidence that CCL17 can also signal through C-C chemokine receptor 8 (CCR8) as an alternative high-affinity receptor. nih.govunibe.ch This interaction appears to play a significant role in suppressing atheroprotective regulatory T-cells (Tregs), thereby promoting the progression of atherosclerosis. nih.govunibe.ch

The signaling cascade initiated by the binding of CCL17 to CCR8 leads to the induction of C-C motif chemokine ligand 3 (CCL3). nih.govunibe.ch This subsequent release of CCL3 acts to suppress the function and differentiation of Tregs. nih.govunibe.ch The use of CCR4 inhibitors like this compound in these studies was crucial for differentiating between the canonical CCR4-mediated effects and this alternative CCL17-CCR8-CCL3 axis. nih.govunibe.ch By confirming the CCR4-dependent chemotaxis with C 021, researchers could better isolate and understand the distinct, CCR4-independent mechanism through which CCL17 exerts pro-atherogenic effects via CCR8. nih.govunibe.ch

| Ligand | Primary Receptor | Alternative Receptor | Downstream Effect | Implication in Atherosclerosis | Reference |

| CCL17 | CCR4 | CCR8 | Induces CCL3 expression, suppresses Tregs | Pro-atherogenic | nih.govunibe.ch |

| CCL22 | CCR4 | N/A | Mediates T-cell chemotaxis | Pro-atherogenic | nih.govunibe.ch |

Neuro-Oncology Research: Glioma

Impact on Regulatory T Cell Trafficking to Glioma Tissues

In the field of neuro-oncology, particularly in the study of glioma, the infiltration of regulatory T-cells (Tregs) into the tumor microenvironment is a major mechanism of immune suppression that hinders effective anti-tumor responses. nih.govnih.gov Research has identified the C-C motif chemokine ligand 2 (CCL2)-CCR4 signaling axis as a critical pathway for the recruitment of these immunosuppressive Tregs into glioma tissues. nih.govnih.gov

Preclinical studies have demonstrated that this compound can effectively disrupt this trafficking. nih.govnih.gov In murine glioma models, the administration of this small molecule CCR4 antagonist was shown to decrease the recruitment of Tregs to the brain tumor. nih.gov Furthermore, in vitro experiments using canine glioma cell lines and patient-derived Tregs confirmed that this compound abolished glioma cell-induced Treg chemotaxis. nih.gov These findings indicate that targeting CCR4 with this compound is a viable strategy for reducing the abundance of intratumoral Tregs. nih.govnih.gov

Blockade of CCL2-CCR4 Signaling in the Glioma Microenvironment

The therapeutic potential of this compound in glioma is directly linked to its function as an antagonist of the CCL2-CCR4 signaling pathway. nih.govnih.gov While CCL2 is also a ligand for the CCR2 receptor, studies have shown that CCR4 is disproportionately essential for Treg trafficking to glioma compared to other T-cells. nih.gov Glioma cells and associated macrophages within the tumor microenvironment produce CCL2, which then acts on CCR4 expressed by Tregs to attract them to the tumor site. nih.govnih.gov

The specificity and activity of this compound in blocking this axis have been validated in vitro. nih.gov The compound effectively abrogated Treg migration toward the CCR4 ligands CCL17 and CCL22 but did not affect migration toward other chemokines, confirming its selectivity for the CCR4 receptor. nih.gov By pre-treating Tregs with this compound, researchers were able to abolish the chemotactic migration induced by canine glioma cells, demonstrating a direct blockade of the signaling pathway. nih.gov This targeted inhibition of the CCL2-CCR4 axis presents a promising approach to overcoming local immunosuppression in the glioma microenvironment. nih.govnih.gov

| Research Model | Key Finding | Mechanism of Action | Reference |

| Murine Glioma Model (GL261) | Administration of C 021 improved median survival. | Decreased Treg recruitment to the tumor. | nih.gov |

| Canine Glioma Cells & Tregs (In Vitro) | C 021 abolished glioma-induced Treg chemotaxis. | Blockade of the CCL2-CCR4 signaling axis. | nih.gov |

Other Potential Therapeutic Research Areas

Allergic Diseases (e.g., asthma, atopic dermatitis)

The chemokine receptor CCR4 is also implicated in the pathophysiology of various allergic diseases, including asthma and atopic dermatitis. medchemexpress.comabmole.com This receptor is involved in the recruitment of Th2 inflammatory immune cells, which are key drivers of the allergic inflammatory response, to affected tissues. abmole.com Therefore, the inhibition of CCR4 is being explored as a therapeutic strategy for these conditions. medchemexpress.comabmole.com While specific research focusing on this compound in these diseases is not detailed, its function as a potent CCR4 antagonist makes it a relevant compound for this area of investigation. abmole.com Other CCR4 inhibitors are currently being researched for their potential to treat allergic inflammation in atopic dermatitis and asthma by blocking the recruitment of these critical immune cells. medchemexpress.comabmole.com

Table of Mentioned Compounds

Multiple Sclerosis

Multiple sclerosis (MS) is a chronic autoimmune disease of the central nervous system (CNS) characterized by inflammation, demyelination, and neurodegeneration. The infiltration of pathogenic immune cells into the CNS is a key driver of the disease process. The chemokine receptor CCR4 and its ligands are implicated in this process.

Preclinical research using the experimental autoimmune encephalomyelitis (EAE) model, a common animal model for MS, has shed light on the potential of targeting the CCR4 pathway. Studies have shown that the expression of CCR4 and its ligand CCL22 is elevated in the CNS during EAE. nih.gov This suggests a role for the CCR4-CCL22 axis in the recruitment of inflammatory cells to the sites of demyelination.

By blocking the CCR4 receptor, this compound has the potential to interfere with the migration of pathogenic T cells into the central nervous system. While direct studies on this compound in EAE models are not extensively documented in the provided search results, the established role of CCR4 in the disease model provides a strong rationale for its therapeutic potential. nih.govkindai.ac.jp One study exploring a different CCR4 antagonist in an EAE model did not show a significant reduction in clinical scores, suggesting that the therapeutic effect may be dependent on the specific antagonist and the experimental conditions. nih.gov However, the study did confirm the expression of CCR4 on regulatory T cells, indicating the complexity of targeting this receptor. nih.gov

Table 1: Preclinical Evidence for CCR4 Antagonism in Multiple Sclerosis Models

| Model | Key Findings | Implication for this compound |

| Experimental Autoimmune Encephalomyelitis (EAE) | Increased expression of CCR4 and its ligand CCL22 in the central nervous system. nih.gov | Suggests that blocking the CCR4 receptor could inhibit the infiltration of pathogenic immune cells into the brain and spinal cord. |

| EAE treated with a CCR4 antagonist (AF399/420/18025) | No significant reduction in clinical scores in one study. nih.gov | Highlights the need for further research to determine the efficacy of specific CCR4 antagonists like this compound in MS. |

Vitiligo

Vitiligo is an autoimmune skin disorder characterized by the destruction of melanocytes, leading to patches of depigmented skin. The pathogenesis of vitiligo is understood to involve the infiltration of autoreactive T cells, particularly CD8+ T cells, into the skin, where they target and eliminate melanocytes.

The CCL17-CCR4 axis has been identified as a critical pathway in the development of vitiligo. nih.govnih.gov Preclinical studies have demonstrated that the expression of both CCL17 and CCR4 is significantly increased in the skin lesions of vitiligo patients. nih.govnih.gov This chemokine-receptor interaction is believed to be crucial for the recruitment of pathogenic T cells to the skin.

In a mouse model of vitiligo, blockade of the CCR4 receptor has shown promising results. nih.govresearchgate.net Treatment with a CCR4 neutralizing antibody led to a significant reduction in the degree of depigmentation. nih.gov This effect was associated with a decreased accumulation of CD8+ T cells in the skin, providing direct evidence for the role of CCR4 in T cell trafficking in this disease. nih.gov These findings strongly suggest that a CCR4 antagonist like this compound could be a viable therapeutic strategy for vitiligo by preventing the migration of melanocyte-destroying T cells into the skin.

Table 2: Preclinical Evidence for CCR4 Antagonism in Vitiligo Models

| Model | Key Findings | Implication for this compound |

| Mouse model of vitiligo | Increased expression of CCL17 and CCR4 in skin lesions. nih.govnih.gov | Indicates that the CCL17-CCR4 axis is a key driver of the autoimmune response in vitiligo. |

| Mouse model of vitiligo treated with CCR4 neutralizing antibody | Significant reduction in depigmentation and decreased accumulation of CD8+ T cells in the skin. nih.gov | Provides strong evidence that blocking the CCR4 receptor can halt the progression of vitiligo. |

Enhancing Anti-cancer Vaccine Efficacy

The efficacy of anti-cancer vaccines can be limited by the immunosuppressive tumor microenvironment, which often contains a high number of regulatory T cells (Tregs). Tregs are a subset of T cells that suppress the activity of other immune cells, including the cytotoxic T lymphocytes that are essential for killing cancer cells.

A key mechanism by which tumors attract Tregs is through the secretion of chemokines, particularly CCL22, which binds to the CCR4 receptor expressed on the surface of Tregs. This CCL22-CCR4 interaction facilitates the migration of Tregs into the tumor, thereby dampening the anti-tumor immune response.

Preclinical studies have shown that blocking the CCR4 receptor can enhance the efficacy of anti-cancer vaccines. nih.govresearchgate.net By preventing the recruitment of Tregs to the tumor site, CCR4 antagonists can create a more favorable immune environment for the vaccine-induced anti-tumor T cells to function effectively. researchgate.net One study demonstrated that a small molecule CCR4 antagonist, when combined with a vaccine, was able to induce robust anti-self CD8+ T cell responses and inhibit tumor growth. nih.gov This effect was found to be more efficient than cyclophosphamide, a conventional agent used to deplete Tregs. nih.gov While direct preclinical studies involving this compound in combination with anti-cancer vaccines were not identified in the search results, the principle of CCR4 antagonism as a strategy to overcome Treg-mediated immunosuppression provides a strong rationale for its potential use in this context. nih.govresearchgate.netresearchgate.net

Table 3: Rationale for CCR4 Antagonism in Enhancing Anti-cancer Vaccine Efficacy

| Mechanism | Key Findings from Preclinical Research | Potential Role of this compound |

| Inhibition of Regulatory T cell (Treg) migration | Tumors secrete CCL22, which attracts CCR4-expressing Tregs, leading to an immunosuppressive tumor microenvironment. nih.govresearchgate.net | By blocking the CCR4 receptor on Tregs, this compound could prevent their infiltration into the tumor. |

| Enhancement of anti-tumor immune response | CCR4 antagonists, in combination with cancer vaccines, have been shown to induce potent anti-tumor CD8+ T cell responses and inhibit tumor growth in preclinical models. nih.govresearchgate.net | This compound could potentially be used as an adjuvant to cancer vaccines to overcome immunosuppression and improve their therapeutic efficacy. |

Advanced Research Methodologies and Computational Approaches

In Vitro Experimental Paradigms

Cell-Based Chemotaxis Assays and Variations

Cell-based chemotaxis assays are fundamental in characterizing the functional antagonism of C 021 dihydrochloride (B599025) on the CC chemokine receptor 4 (CCR4). These assays directly measure the ability of the compound to inhibit the directed migration of cells towards a chemoattractant gradient, a key process in immune responses and cancer metastasis.

One common method is the transwell migration assay, where cells are placed in an upper chamber and a solution containing a CCR4 ligand, such as CCL17 or CCL22, is placed in the lower chamber. The number of cells that migrate through the porous membrane separating the chambers is quantified. In studies involving cutaneous T-cell lymphoma (CTCL) cell lines MJ and HuT 78, C 021 dihydrochloride has been shown to effectively inhibit the chemotactic responses induced by both CCL17 and CCL22. aacrjournals.orgtmc.edu This demonstrates its capacity to block the functional downstream effects of CCR4 activation.

The potency of this compound in these assays has been quantified, with reported IC50 values of 140 nM for inhibiting human cell chemotaxis and 39 nM for mouse cell chemotaxis. medchemexpress.com These findings highlight the compound's strong antagonistic activity at the CCR4 receptor.

| Cell Type | Chemoattractant | Assay Type | Observed Effect of this compound | IC50 Value |

|---|---|---|---|---|

| Human CTCL cells (MJ and HuT 78) | CCL17, CCL22 | Transwell Migration Assay | Inhibition of chemotaxis | 140 nM (human) |

| Mouse cells | Not specified | Functional Chemotaxis Assay | Inhibition of chemotaxis | 39 nM (mouse) |

Receptor Binding Assays (e.g., [35S]GTPγS Binding)

To elucidate the direct interaction of this compound with the CCR4 receptor, receptor binding assays are employed. The [35S]GTPγS binding assay is a functional assay that measures the activation of G protein-coupled receptors (GPCRs) like CCR4. In the presence of an agonist (e.g., CCL22), the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the associated G protein α-subunit. The use of the non-hydrolyzable GTP analog, [35S]GTPγS, allows for the accumulation and measurement of this activation.

Research has demonstrated that this compound effectively prevents the human CCL22-induced binding of [35S]GTPγS to the CCR4 receptor. medchemexpress.com This inhibitory action confirms that this compound acts as an antagonist, directly interfering with the initial step of receptor-mediated signaling. The potency of this inhibition is reflected in the reported IC50 value of 18 nM. medchemexpress.com This low nanomolar value indicates a high affinity of this compound for the CCR4 receptor.

| Assay | Receptor | Ligand | Effect of this compound | IC50 Value |

|---|---|---|---|---|

| [35S]GTPγS Binding Assay | Human CCR4 | CCL22 | Inhibition of [35S]GTPγS binding | 18 nM |

Flow Cytometry for Receptor Expression and Cell Cycle Analysis

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells. In the context of this compound research, it is utilized to assess the compound's impact on CCR4 receptor expression on the cell surface and to analyze its effects on the cell cycle.

Furthermore, flow cytometry has been employed to investigate the influence of this compound on cell cycle progression. These analyses have revealed that the compound can induce cell cycle arrest in CTCL cells, providing another mechanism for its anti-proliferative activity. aacrjournals.orgtmc.edu

Cell Viability, Proliferation, and Apoptosis Assays

A crucial aspect of characterizing any potential therapeutic agent is understanding its effects on cell viability, proliferation, and programmed cell death (apoptosis). Various assays are used to evaluate these parameters in response to this compound treatment.

Studies on CTCL cell lines have demonstrated that this compound inhibits cell proliferation. aacrjournals.orgtmc.edu This anti-proliferative effect is a key indicator of its potential as an anti-cancer agent. In addition to halting proliferation, this compound has been shown to induce apoptosis in these cancer cells. aacrjournals.orgtmc.edu The induction of programmed cell death is a desirable characteristic for a chemotherapeutic compound. The ability of this compound to both inhibit proliferation and induce apoptosis underscores its multi-faceted anti-tumor activity in vitro.

Cytokine and Chemokine Profiling Techniques (e.g., Proteome Profiler Arrays)

To understand the broader impact of this compound on the cellular secretome, cytokine and chemokine profiling techniques are utilized. Proteome Profiler Human Cytokine Array Kits, for example, allow for the simultaneous detection of a wide range of secreted proteins.

In the investigation of this compound's effects on CTCL cell lines MJ and HuT 78, this methodology was used to analyze changes in the levels of various cytokines and chemokines. aacrjournals.org The results of these arrays can reveal how the compound modulates the inflammatory and signaling environment created by the cancer cells. For instance, the expression of IL-5 and IL-13, which are often associated with Th2-mediated immune responses, can be assessed following treatment with this compound. aacrjournals.org

| Cell Lines | Technique | Key Cytokines/Chemokines Analyzed | Reported Effect of this compound |

|---|---|---|---|

| MJ and HuT 78 (CTCL) | Proteome Profiler Human Cytokine Array | IL-5, IL-13, and others | Modulation of cytokine and chemokine profiles |

Co-culture Systems for Intercellular Communication Studies (e.g., Neuron-Macrophage Interactions)

Co-culture systems are invaluable for studying the complex interplay between different cell types. In the context of this compound research, a co-culture model of neurons and macrophages has been utilized to investigate the role of the CCL2-CCR4 axis in intercellular communication.

In a study examining neuron-macrophage interactions, it was observed that neuron-derived CCL2 could bind to CCR4 on macrophages, leading to the production of factors that promote neurite outgrowth. jneurosci.org To confirm the involvement of CCR4 in this process, this compound was introduced into the co-culture system. The addition of the CCR4 antagonist almost completely abolished the neurite outgrowth activity, demonstrating that this effect was indeed mediated through the CCR4 receptor. jneurosci.org This experimental paradigm highlights the utility of this compound as a specific tool to dissect the roles of CCR4 in complex biological systems involving multiple cell types.

In Vivo Animal Models and Translational Studies

The therapeutic potential and underlying mechanisms of C-021 dihydrochloride, a CC chemokine receptor 4 (CCR4) antagonist, have been explored across a range of preclinical in vivo animal models. These studies are crucial for translating basic scientific findings into potential clinical applications, offering insights into the compound's efficacy in various pathological conditions.

C-021 dihydrochloride has been extensively studied in models of neuropathic pain, a chronic condition often resistant to available therapies. In the Chronic Constriction Injury (CCI) model, which mimics nerve damage, administration of C-021 has been shown to dose-dependently diminish neuropathic pain-related behaviors in both mice and rats. ahajournals.orgelifesciences.org Specifically, single administrations of the compound significantly attenuated tactile and thermal hypersensitivity. ahajournals.orgelifesciences.org Research in CCI-exposed mice demonstrated that C-021's effects were also associated with an enhanced analgesic potency of opioids like morphine and buprenorphine. ahajournals.orgsygnaturediscovery.com

In addition to trauma-induced neuropathy, the compound has shown efficacy in a model of diabetic neuropathy induced by streptozotocin (STZ). nih.gov In the STZ model, C-021 not only diminished hypersensitivity but also improved locomotor activity, addressing a significant clinical concern for patients with diabetes mellitus. nih.gov These studies collectively suggest that pharmacological blockade of CCR4 is a promising strategy for managing different forms of neuropathic pain. elifesciences.orgnih.gov

| Animal Model | Key Findings | References |

|---|---|---|

| Chronic Constriction Injury (CCI) - Mice | Dose-dependently diminished tactile and thermal hypersensitivity; Enhanced analgesic effects of morphine and buprenorphine. | ahajournals.orgsygnaturediscovery.com |

| Chronic Constriction Injury (CCI) - Rats | Significantly reduced CCI-induced hypersensitivity; Attenuated mechanical and thermal hypersensitivity. | elifesciences.orgnih.gov |

| Streptozotocin (STZ)-Induced Diabetic Neuropathy | Diminished hypersensitivity and improved locomotor activity. | nih.gov |

In the context of liver disease, C-021 dihydrochloride has been investigated in an azoxymethane (B1215336) (AOM)-induced mouse model of acute liver failure, which also leads to hepatic encephalopathy. researchgate.net Research indicates that inflammation is a key initiator of AOM-induced liver injury progression. researchgate.netnih.gov Studies targeting specific inflammatory mediators have shown that systemic inhibition of CCL2 signaling with C-021 dihydrochloride resulted in reduced hepatocellular injury. researchgate.net Furthermore, in a model of acute liver failure, C-021 administration was found to significantly lessen microgliosis, the activation of microglia cells in the brain. nih.gov These findings point to the compound's potential in mitigating the inflammatory processes that drive liver damage and associated neurological complications.

The antitumor effects of C-021 dihydrochloride have been evaluated in vivo using cutaneous T-cell lymphoma (CTCL) xenograft mouse models. nih.govnih.gov In these studies, human CTCL cell lines were transplanted into immunodeficient mice to generate tumors. nih.gov The administration of C-021 was found to inhibit tumor growth in these CTCL xenograft mice. nih.govnih.gov This inhibitory effect on tumor volume is believed to be linked to the compound's ability to suppress CTCL cell proliferation. When compared to another class of CCR4 antagonist, AZD-2098, only C-021 demonstrated the ability to inhibit tumor growth in vivo, suggesting it has more potent antitumor effects on CTCL cells. nih.govnih.gov

| Animal Model | Key Findings | References |

|---|---|---|

| CTCL Xenograft Mice | Inhibited tumor growth in vivo. | nih.govnih.gov |

| Demonstrated inhibitory effects on CTCL cell proliferation. | ||

| Showed more potent antitumor effects compared to the class-II antagonist AZD-2098. | nih.govnih.gov |

The role of CCR4 in atherosclerosis has been investigated using apolipoprotein E-deficient (Apoe-/-) mice, a standard model for studying the disease. ahajournals.orgelifesciences.org Contrary to expectations that blocking inflammation would be beneficial, studies have shown that both pharmacological blockade and genetic deletion of CCR4 can exacerbate the condition. ahajournals.orgelifesciences.org In one study, administration of a CCR4 antagonist to Apoe-/- mice significantly accelerated the formation of atherosclerotic plaques. ahajournals.org This was associated with an increased accumulation of macrophages and CD4+ T cells within the plaques. ahajournals.org

Similarly, Apoe-/- mice with a genetic deficiency of CCR4 (Ccr4-/-Apoe-/-) also exhibited a significant increase in the size of early atherosclerotic lesions. elifesciences.org These lesions showed increased macrophage accumulation and CD4+ T cell infiltration. A key finding was that the pharmacological blockade of CCR4 led to a decrease in Foxp3+ regulatory T cells (Tregs), which are known to have an atheroprotective role, in the atherosclerotic lesions. ahajournals.org This suggests that CCR4 plays an important role in promoting the recruitment of protective Tregs into atherosclerotic lesions, and its blockade may worsen early atherosclerosis. ahajournals.org

| Model / Method | Key Findings | References |

|---|---|---|

| Apoe-/- Mice + CCR4 Antagonist | Significantly accelerated atherosclerotic plaque formation. | ahajournals.org |

| Increased accumulation of macrophages and CD4+ T cells in plaques. | ahajournals.org | |

| Decreased Foxp3+ Tregs in para-aortic lymph nodes and aortas. | ahajournals.org | |

| Ccr4-/-Apoe-/- Mice (Genetic Knockout) | Exhibited a significant increase in atherosclerotic lesion size. | elifesciences.org |

Spontaneously occurring glioma in pet dogs is increasingly recognized as a valuable translational model for human glioblastoma due to shared clinical and molecular similarities. nih.govnih.gov Research has identified that the CCL2-CCR4 signaling axis is a key contributor to the recruitment of immunosuppressive regulatory T cells (Tregs) into the tumor microenvironment in canine high-grade gliomas. nih.govnih.gov In vitro experiments using canine Tregs and patient-derived canine glioma cell lines demonstrated that Treg migration was significantly enhanced by glioma-derived supernatant. nih.gov The most significant reduction in this migration was observed when a CCR4 antagonist was used, suggesting that the CCR4 receptor is the major molecule mediating Treg migration to the tumor site. nih.gov This work provides a mechanistic rationale for testing CCR4-targeted therapies in canine glioma as a translational model for human patients. nih.govnih.gov

Across various animal models, the administration of C-021 dihydrochloride has been linked to changes in key biomarkers in tissues and biofluids, providing insight into its mechanism of action.

In neuropathic pain models, C-021 treatment was associated with the silencing of Ionized calcium-binding adapter molecule 1 (IBA-1) activation, a marker for microglia and macrophage activation. sygnaturediscovery.com This suggests a reduction in neuroinflammation. elifesciences.orgsygnaturediscovery.com Furthermore, while sciatic nerve injury upregulated the chemokine CCL2, the pronociceptive effects of CCL2 were diminished by the CCR4 antagonist. ahajournals.org C-021 also reduced the spinal cord levels of pronociceptive inflammatory cytokines, specifically IL-1beta and IL-18, in CCI-exposed rats. elifesciences.org

In the context of cancer, analysis of CTCL xenograft tumors showed that C-021 treatment led to lower Ki67 IHC scores, indicating reduced cell proliferation. nih.gov In hepatic encephalopathy models, C-021 was shown to reduce microgliosis. nih.gov

| Biomarker | Model | Observed Effect of C-021/CCR4 Antagonist | References |

|---|---|---|---|

| IBA-1 (Microglia/Macrophage Activation) | Neuropathic Pain (CCI) | Associated with silencing of IBA-1 activation. | sygnaturediscovery.com |

| Microgliosis | Acute Liver Failure | Significantly reduced microgliosis. | nih.gov |

| CCL2 | Neuropathic Pain (CCI) | Diminished the pronociceptive (pain-promoting) effects of CCL2. | ahajournals.org |

| Inflammatory Cytokines (IL-1beta, IL-18) | Neuropathic Pain (CCI) | Reduced levels in the spinal cord. | elifesciences.org |

| Ki67 (Proliferation Marker) | Cancer (CTCL Xenograft) | Lower average Ki67 IHC score in treated tumors. | nih.gov |

Structure-Activity Relationship (SAR) and Compound Development

The development of this compound and related compounds as C-C chemokine receptor 4 (CCR4) antagonists is deeply rooted in the principles of structure-activity relationship (SAR) studies. SAR explores how the chemical structure of a molecule influences its biological activity, providing a rational basis for designing more potent and selective drugs. frontiersin.orgacs.org For antagonists targeting CCR4, a receptor implicated in inflammatory diseases and cancers, this process involves the systematic modification of a core chemical scaffold to optimize its therapeutic properties. patsnap.comguidetopharmacology.org

Synthetic Pathways for Diaminoquinazoline Derivatives

The 2,4-diaminoquinazoline scaffold is a key structural feature in a number of potent CCR4 antagonists. The synthesis of these derivatives follows a multi-step chemical process. A general pathway for creating these compounds can be outlined based on established chemical synthesis methodologies. umich.edu

One common synthetic route begins with a substituted aminobenzonitrile. For instance, 5-amino-2-fluorobenzonitrile can be used as a starting material. This compound undergoes a reaction with chloroacetyl chloride in the presence of a base like sodium bicarbonate to form an intermediate. Subsequently, this intermediate is reacted with a substituted phenol or 8-hydroxyquinoline in the presence of potassium carbonate to yield a more complex structure. These steps build the foundational parts of the molecule, which are then cyclized and further modified to produce the final 2,4-diaminoquinazoline derivatives. umich.edu

A specific example from the literature illustrates the synthesis of a potent CCR4 antagonist, N-(4-chlorophenyl)-6,7-dimethoxy-2-(4-pyrrolidin-1-ylpiperidin-1-yl)quinazolin-4-amine. nih.gov This synthesis highlights the modular nature of the process, where different amine-containing side chains can be introduced at specific positions on the quinazoline core to modulate the compound's activity and properties. This strategic approach allows for the creation of a diverse library of compounds for biological screening. nih.gov

Optimization Strategies for CCR4 Antagonistic Potency and Selectivity

Once a lead compound with initial activity is identified, optimization strategies are employed to enhance its potency, selectivity, and drug-like properties. This iterative process involves designing and synthesizing new analogs with targeted structural modifications.

Key optimization strategies for CCR4 antagonists include:

Side Chain Substitution : The potency and selectivity of diaminoquinazoline derivatives are highly dependent on the nature of the substituents at the 2- and 4-positions. In one study, the cycloheptylamine group of a lead compound was replaced with a p-chloroaniline moiety. nih.gov This modification resulted in a new compound that retained high antagonistic potency, demonstrating a successful optimization of that part of the molecule. nih.gov

Introduction of Heterocyclic Rings : Replacing certain parts of a molecule with different heterocyclic five-membered rings is another common strategy. While demonstrated in the optimization of CXCR4 antagonists, this principle of altering heterocyclic units to fine-tune binding interactions is broadly applicable in drug design. nih.gov

These strategies aim to improve how the molecule fits into and interacts with the CCR4 receptor, thereby increasing its ability to block the receptor's natural signaling ligands, CCL17 and CCL22. nih.govmdpi.com

Identification of Key Structural Features for Biological Activity

Through extensive SAR studies, researchers have identified several structural features that are critical for the biological activity of diaminoquinazoline-based CCR4 antagonists.

The Diaminoquinazoline Core : This central scaffold serves as the structural foundation, correctly positioning the critical side chains for interaction with the receptor.

Substituents at the 2-Position : The group at this position often consists of a cyclic amine, such as a 4-pyrrolidin-1-ylpiperidine group. This bulky, basic moiety is crucial for anchoring the molecule within the receptor binding pocket.

Substituents at the 4-Position : An aromatic group, such as a substituted aniline, at this position is often essential for potent antagonism. For example, the presence of a p-chloroaniline group was found to maintain high potency. nih.gov

Binding Site Interaction : C 021 is classified as a Class I CCR4 antagonist, which binds to a transmembrane site on the receptor, leading to its internalization. aacrjournals.org This mechanism of action is a direct consequence of its specific structural features and how they interact with the amino acid residues within this particular binding pocket. aacrjournals.org

The relationship between these structural modifications and their impact on CCR4 antagonism is often summarized in SAR tables, which guide further drug development efforts.

| Compound Series | Modification at 2-Position | Modification at 4-Position | Resulting Effect on CCR4 Antagonism | Reference |

|---|---|---|---|---|

| Series A | 4-pyrrolidin-1-ylpiperidine | Cycloheptylamine | Potent antagonism, but required metabolic stability improvement. | nih.gov |

| Series A Analog | 4-pyrrolidin-1-ylpiperidine | p-Chloroaniline | Potency was retained, indicating tolerance for aryl substitution. | nih.gov |

| General Core Variations | Various cyclic amines | Various aryl/alkyl groups | Identified novel cores with improved in vitro activity and selectivity. | nih.gov |

Computational Modeling and Drug Discovery Strategies

The development of targeted therapies like this compound increasingly relies on advanced computational methodologies. These in silico techniques accelerate the drug discovery process by identifying therapeutic targets, designing novel molecules, and predicting their biological activities before they are synthesized. nih.govnih.gov

In Silico Approaches for Target Identification and Ligand Design

Computer-aided methods play a crucial role from the very beginning of the drug discovery pipeline. nih.gov

Target Identification : The initial step involves identifying a biological target, such as a receptor or enzyme, that is associated with a specific disease. Computational approaches, using bioinformatics and proteomics data, help to narrow down potential targets. nih.gov For C 021, the target is CCR4, a receptor known to be overexpressed in certain cancers and involved in inflammatory responses. patsnap.com

Ligand Design : Once a target is validated, computational chemists design ligands—molecules that will bind to the target. Key techniques include:

Homology Modeling : When the 3D structure of a target protein has not been determined experimentally, a homology model can be built based on the known structure of a related protein. A homology model of CCR4 was constructed to understand how antagonists bind to it, providing crucial insights for designing new compounds. nih.gov

Molecular Docking : This technique uses computer simulations to predict the preferred orientation of a ligand when bound to a receptor. Docking studies of a diaminoquinazoline antagonist into the CCR4 homology model showed good agreement with experimental SAR data, validating the model and guiding further design. nih.gov

Pharmacophore Modeling : This method identifies the essential three-dimensional arrangement of chemical features a molecule must have to exert a specific biological effect. This "pharmacophore" can then be used as a template to search for or design new molecules with the desired activity. researchgate.net

These in silico tools allow for the rational design of molecules with a higher probability of success, saving significant time and resources compared to traditional high-throughput screening alone. researchgate.net

Predictive Modeling for Preclinical Biological Activity

Predictive modeling is a cornerstone of modern drug development, using computational models to forecast the biological activity and other properties of candidate compounds. nih.govgatech.edu This allows researchers to prioritize which molecules to synthesize and test in the laboratory.

The process involves several key components, as outlined in comprehensive studies like the MAQC-II project. gatech.edu A typical workflow includes selecting a dataset, choosing relevant molecular features (descriptors), applying a classification algorithm, and validating the model's predictive power. gatech.edu

For an anticancer agent targeting CCR4, predictive models can be built using large-scale datasets like the Cancer Cell Line Encyclopedia (CCLE). nih.gov The CCLE contains genomic and pharmacologic data from nearly 1,000 human cancer cell lines. By correlating the genetic features of these cell lines with their sensitivity to various drugs, researchers can build models that predict which cancer types will respond to a specific compound. nih.gov For a CCR4 antagonist like C 021, such a model could predict its effectiveness in different T-cell lymphomas based on their CCR4 expression levels and other genomic markers. aacrjournals.org Furthermore, advanced frameworks using techniques like conformal prediction can generate predicted bioactivity profiles, which can be used as additional features to improve the accuracy of these predictive models. nih.gov

| Component | Description | Example Application | Reference |

|---|---|---|---|

| Data Set | A large, annotated collection of biological and chemical data. | The Cancer Cell Line Encyclopedia (CCLE), containing genomic and drug sensitivity data. | nih.gov |

| Endpoint | The biological activity or property to be predicted. | Anticancer drug sensitivity (e.g., IC50), cytotoxicity, or specific bioactivity. | nih.govnih.gov |

| Feature Selection | Identifying molecular or genomic descriptors that correlate with the endpoint. | Gene expression levels, chromosomal copy number, or calculated chemical properties. | gatech.edunih.gov |

| Classification Algorithm | The machine learning or statistical method used to build the model. | Elastic net, Support Vector Machines (SVMs), or other algorithms. | researchgate.netgatech.edunih.gov |

| Internal Validation | Assessing the model's performance on data not used for training to ensure its reliability. | Cross-validation iterations to test the model's predictive power. | gatech.edu |

Future Directions and Translational Perspectives

Elucidating Complex Mechanisms of Action

While C 021 dihydrochloride (B599025) is primarily characterized as a CCR4 antagonist, ongoing research aims to unravel its more nuanced biological effects, which appear to extend beyond a simple blockade of the receptor's canonical ligands, CCL17 and CCL22.

Unraveling Multidirectional Effects Beyond Canonical CCR4 Pathway Blockade

Preclinical studies have revealed that C 021 dihydrochloride exerts effects that suggest a more complex mechanism of action. A key finding is its ability to diminish pain-related behaviors induced by CCL2. nih.gov This is significant because CCL2 is not a traditional ligand for CCR4. This observation suggests that this compound may interfere with crosstalk between chemokine pathways or that under certain pathological conditions, such as neuropathic pain, CCL2 might interact with CCR4 in a non-canonical manner. nih.gov

Furthermore, the administration of this compound leads to a reduction in the activation of microglia and macrophages in the spinal cord. nih.gov This is evidenced by the silencing of IBA-1 activation, a marker for microglial activation. This anti-inflammatory action is also associated with a decrease in the production of pro-inflammatory molecules, including CCL2 and the cytokines Interleukin-1 beta (IL-1β) and Interleukin-18 (IL-18). nih.govnih.gov These findings indicate that the therapeutic impact of this compound involves the modulation of key cellular players in neuroinflammation, an effect that expands its functional profile beyond direct receptor antagonism.

Investigating Detailed Cellular and Molecular Specificity

This compound is a cell-permeable diaminoquinazoline compound that demonstrates high potency and specificity for the CCR4 receptor. In functional assays, it effectively inhibits chemotaxis—the directed migration of cells—in both human and mouse cell lines. Its inhibitory capacity is a critical measure of its biological activity.

| Assay Type | Species | IC50 Value |

|---|---|---|

| Functional Chemotaxis Inhibition | Human | 140 nM |

| Functional Chemotaxis Inhibition | Mouse | 39 nM |

| [35S]GTPγS Binding Inhibition (CCL22-derived) | Human | 18 nM |

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

At the molecular level, this compound prevents the binding of ligands to CCR4, thereby blocking the downstream signaling cascade that initiates cellular migration. This specificity for CCR4 is crucial, as the receptor is highly expressed on certain immune cells, including T-helper 2 (Th2) cells and regulatory T cells (Tregs), which are implicated in various disease processes.

Combination Therapies and Synergistic Approaches

A key area of translational research for this compound is its potential use in combination with existing therapeutic modalities to enhance efficacy and overcome treatment resistance.

Integration with Existing Therapeutic Modalities

Pain Management: In the context of neuropathic pain, a condition often resistant to conventional analgesics, this compound shows significant promise in combination with opioids. Studies have demonstrated that it not only attenuates hypersensitivity on its own but also enhances the analgesic properties of both morphine and buprenorphine. nih.govnih.gov A crucial benefit of this combination is the potential to delay the development of tolerance to morphine, a common complication of long-term opioid therapy. nih.gov This synergistic effect suggests that targeting the CCR4 pathway could be a valuable component of a multi-modal strategy for managing chronic pain. mdpi.com

Glioma Therapies: While direct studies of this compound in glioma are emerging, the rationale for its use in combination with conventional treatments for aggressive brain tumors like glioblastoma is strong. nih.govnih.gov Glioblastoma is characterized by a highly infiltrative nature and an immunosuppressive tumor microenvironment. nih.govd-nb.info CCR4 is known to be involved in the trafficking of immunosuppressive Treg cells into tumors. jci.org By blocking this recruitment, a CCR4 antagonist like this compound could potentially disrupt the protective microenvironment of the tumor, thereby increasing its vulnerability to standard treatments such as radiotherapy and chemotherapy with agents like temozolomide. nih.govmiami.edu

Potential for Immunotherapy Enhancement in Cancer

The role of CCR4 in mediating immune suppression makes it a compelling target for combination with cancer immunotherapies. columbia.eduscitechdaily.com The tumor microenvironment is often infiltrated by Tregs, which express high levels of CCR4 and actively suppress the anti-tumor activity of cytotoxic T cells. nih.govacs.org

By blocking CCR4, this compound can inhibit the migration of these Tregs into the tumor, effectively reducing the immunosuppressive shield and allowing for a more robust anti-cancer immune response. acs.orgrapt.com This mechanism is expected to be synergistic with immune checkpoint inhibitors (e.g., anti-PD-1 antibodies like pembrolizumab), which work by "releasing the brakes" on effector T cells. northwestern.eduecancer.org The combination of depleting suppressor cells from the tumor and activating killer cells holds the potential to convert non-responsive "cold" tumors into "hot" tumors that are susceptible to immune attack. ecancer.org

| Therapeutic Area | Combined Modality | Rationale for Combination |

|---|---|---|

| Neuropathic Pain | Opioids (Morphine, Buprenorphine) | Enhance analgesia and delay opioid tolerance development. nih.gov |

| Glioma | Conventional Chemotherapy/Radiotherapy | Disrupt the immunosuppressive tumor microenvironment to increase tumor sensitivity. nih.govjci.org |

| Cancer (General) | Immune Checkpoint Inhibitors | Block Treg infiltration into the tumor, enhancing the anti-tumor immune response. acs.orgrapt.com |

Development of Novel CCR4-Targeting Agents

The promising preclinical data for compounds like this compound have validated CCR4 as a therapeutic target, spurring the development of a diverse range of new agents. nih.gov These efforts span multiple molecular formats and therapeutic areas, from inflammatory diseases to oncology.

The most clinically advanced CCR4-targeting agent is Mogamulizumab , a humanized monoclonal antibody. drugbank.comnih.govmdpi.com Approved for the treatment of certain T-cell lymphomas, Mogamulizumab works by binding to CCR4 on malignant T-cells and eliminating them through a powerful mechanism called antibody-dependent cellular cytotoxicity (ADCC). patsnap.comnih.gov Its success has provided clinical proof-of-concept for targeting this receptor in cancer.